

# Independent Validation of CENTAUR Trial Findings for Taurursodiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial findings for Taurursodiol (sodium phenylbutyrate and taurursodiol), also known as AMX0035, for the treatment of Amyotrophic Lateral Sclerosis (ALS). The initial promising results from the Phase 2 CENTAUR trial spurred hope within the ALS community. However, the subsequent Phase 3 PHOENIX trial, designed to confirm these findings, did not meet its primary endpoint, leading to the voluntary withdrawal of the drug, then marketed as Relyvrio, from the U.S. and Canadian markets.[1][2] [3][4] This guide presents the data from both trials to offer a clear, evidence-based comparison for the scientific community.

## **Executive Summary**

The CENTAUR trial, a Phase 2 study, suggested that Taurursodiol slowed functional decline and extended survival in individuals with ALS.[5] These encouraging findings led to accelerated approval of the drug in the U.S. and Canada. However, the larger Phase 3 PHOENIX trial failed to replicate these positive outcomes, showing no significant difference between the Taurursodiol and placebo groups in slowing the progression of ALS. This discrepancy underscores the critical importance of robust, independent validation in the drug development process.

# **Comparative Data of Key Clinical Trials**



The following tables summarize the key quantitative data from the CENTAUR and PHOENIX trials for a direct comparison of their findings.

Table 1: Comparison of Primary Efficacy Endpoint - Change in ALSFRS-R Score

| Feature                              | CENTAUR Trial (Phase 2)                                                                                                     | PHOENIX Trial (Phase 3)                                         |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Primary Endpoint                     | Rate of decline in the Amyotrophic Lateral Sclerosis Functional Rating Scale- Revised (ALSFRS-R) total score over 24 weeks. | Change from baseline in<br>ALSFRS-R total score at 48<br>weeks. |
| Taurursodiol Group (Rate of Decline) | -1.24 points per month                                                                                                      | Not statistically significant                                   |
| Placebo Group (Rate of Decline)      | -1.66 points per month                                                                                                      | Not statistically significant                                   |
| Difference in Decline Rate           | 0.42 points per month                                                                                                       | No significant difference                                       |
| 95% Confidence Interval              | 0.03 to 0.81                                                                                                                | Not reported as non-significant                                 |
| P-value                              | 0.03                                                                                                                        | 0.667                                                           |

Table 2: Comparison of Survival Analysis

| Feature                                         | CENTAUR Trial (Long-term follow-up) | PHOENIX Trial                   |
|-------------------------------------------------|-------------------------------------|---------------------------------|
| Median Overall Survival<br>(Taurursodiol Group) | 25.0 months                         | Not reported as non-significant |
| Median Overall Survival<br>(Placebo Group)      | 18.5 months                         | Not reported as non-significant |
| Hazard Ratio for Death                          | 0.56 (95% CI, 0.34 to 0.92)         | Not statistically significant   |
| P-value                                         | 0.023                               | Not reported as non-significant |



A post-hoc analysis of the CENTAUR trial compared participants treated with Taurursodiol to a propensity score-matched external control group from the Pooled Resource Open-Access ALS Clinical Trials (PRO-ACT) database. This analysis suggested a median overall survival that was 10.4 months longer in the CENTAUR group receiving the drug.

# **Experimental Protocols**

A detailed comparison of the methodologies employed in the CENTAUR and PHOENIX trials is crucial for understanding the potential reasons for the discrepant outcomes.

CENTAUR Trial (Phase 2) Experimental Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial. An openlabel extension (OLE) phase followed the initial 6-month randomized period.
- Participant Population: 137 participants with definite ALS who had symptom onset within the previous 18 months.
- Intervention: Participants were randomly assigned in a 2:1 ratio to receive either Taurursodiol (3g sodium phenylbutyrate and 1g taurursodiol) or a matching placebo, administered orally or via a feeding tube.
- Primary Outcome Measure: The rate of decline in the total score on the ALSFRS-R over 24 weeks.
- Secondary Outcome Measures: Included rates of decline in isometric muscle strength, plasma phosphorylated neurofilament heavy chain levels, and slow vital capacity, as well as survival.
- Statistical Analysis: The primary analysis was a shared-baseline mixed-effects model to compare the rate of change in the ALSFRS-R score between the two groups.

PHOENIX Trial (Phase 3) Experimental Protocol

- Study Design: A global, 48-week, randomized, placebo-controlled trial.
- Participant Population: 664 adults with ALS.



- Intervention: Participants were randomized to receive either Taurursodiol or a placebo.
- Primary Outcome Measure: Change from baseline in the ALSFRS-R total score at 48 weeks.
- Secondary Outcome Measures: Included assessments of quality of life, overall survival, and respiratory function.
- Statistical Analysis: The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks, with a p-value of 0.667 indicating no statistical significance.

# **Visualizing the Discrepancy in Trial Outcomes**

The following diagrams illustrate the workflow of the clinical trial process and the divergent outcomes of the CENTAUR and PHOENIX trials.



Click to download full resolution via product page

Figure 1: CENTAUR Trial Workflow and Positive Outcome.





Click to download full resolution via product page

Figure 2: PHOENIX Trial Workflow and Negative Outcome.

# **Proposed Mechanism of Action of Taurursodiol**

Taurursodiol is a combination of two compounds, sodium phenylbutyrate and taurursodiol, which are believed to mitigate neuronal cell death by targeting stress in the endoplasmic reticulum and mitochondria.



Click to download full resolution via product page



Figure 3: Proposed Mechanism of Action of Taurursodiol.

#### Conclusion

The journey of Taurursodiol from the promising results of the CENTAUR trial to the disappointing outcome of the PHOENIX trial serves as a stark reminder of the complexities and challenges inherent in ALS drug development. While the initial findings provided a beacon of hope, the failure of the larger, confirmatory Phase 3 trial to validate these results underscores the necessity of rigorous, independent, and well-powered studies. For researchers, scientists, and drug development professionals, this case highlights the importance of cautious optimism and the need for robust evidence before a treatment can be considered definitively effective. The discrepancy between the two trials warrants further investigation to understand the potential contributing factors, which could include differences in trial design, patient populations, or other unidentified variables.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Long-term survival of participants in the CENTAUR trial of sodium phenylbutyrate-taurursodiol in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Independent Validation of CENTAUR Trial Findings for Taurursodiol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139276#independent-validation-of-the-centaur-trial-findings-for-taurursodiol-sodium]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com